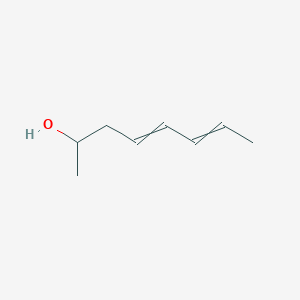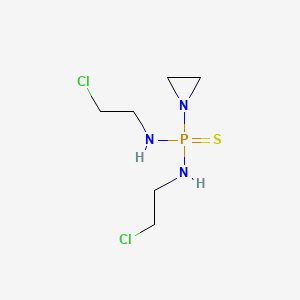
P-Aziridin-1-yl-N,N'-bis(2-chloroethyl)phosphonothioic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide is a chemical compound known for its unique structure and properties It contains aziridine rings, which are three-membered nitrogen-containing heterocycles, and phosphonothioic diamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide typically involves the reaction of aziridine with phosphonothioic diamide precursors. One common method is the reaction of aziridine with N,N’-bis(2-chloroethyl)phosphonothioic diamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphonothioic diamide derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
Scientific Research Applications
P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of P-Aziridin-1-yl-N,N’-bis(2-chloroethyl)phosphonothioic diamide involves its interaction with molecular targets and pathways in biological systems. The aziridine rings can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is the basis for its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
Properties
CAS No. |
93598-03-9 |
|---|---|
Molecular Formula |
C6H14Cl2N3PS |
Molecular Weight |
262.14 g/mol |
IUPAC Name |
N-[aziridin-1-yl-(2-chloroethylamino)phosphinothioyl]-2-chloroethanamine |
InChI |
InChI=1S/C6H14Cl2N3PS/c7-1-3-9-12(13,10-4-2-8)11-5-6-11/h1-6H2,(H2,9,10,13) |
InChI Key |
HKHYLABMGSMFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=S)(NCCCl)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)

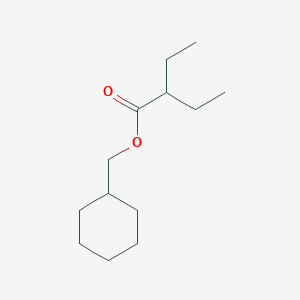
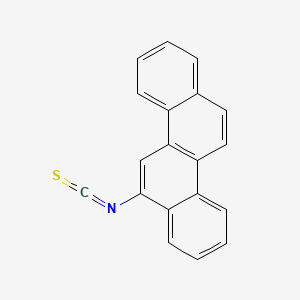
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
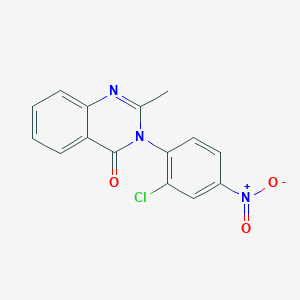
![2-[Imino(phenyl)acetyl]-N-propylbenzamide](/img/structure/B14366399.png)
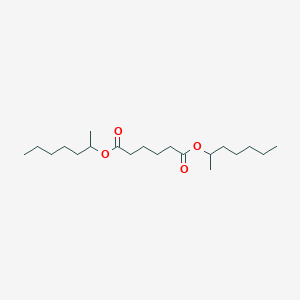
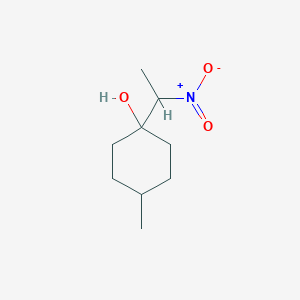

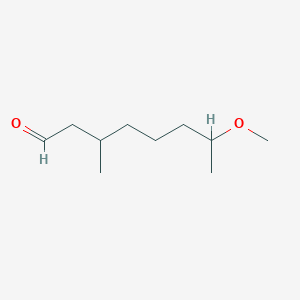
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
